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Abstract

Hamamelose, a branched-chain hexose, holds a unique position in carbohydrate chemistry.
First identified in the bark of the witch hazel plant, Hamamelis virginiana, its discovery and
structural elucidation posed a significant challenge to chemists of the 19th and early 20th
centuries. This technical guide provides a comprehensive overview of the discovery, historical
significance, and key experimental methodologies related to hamamelose. It details the initial
isolation from its natural source, the pivotal role of Emil Fischer's work in carbohydrate
chemistry in providing the framework for its structural determination, and its subsequent
synthesis. Furthermore, this guide summarizes its known biological activities and presents
relevant quantitative data in a structured format. Detailed experimental protocols for its
extraction, characterization, and biological evaluation are provided to aid researchers in the
field.

Discovery and Initial Isolation

The discovery of hamamelose is intrinsically linked to the chemical investigation of the
American witch hazel, Hamamelis virginiana. While the exact date of its first isolation as a
distinct chemical entity is not definitively documented in readily available literature, its presence
was inferred from the structure of hamamelitannin, a major constituent of witch hazel bark.
Early chemical analyses of witch hazel bark in the late 19th century focused on its astringent
properties, which were attributed to the presence of tannins.
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It was through the hydrolysis of these tannins that chemists began to unravel their constituent
components. The unusual branched-chain structure of hamamelose made its identification and
characterization a complex endeavor for the analytical techniques of the era. The name
"hamamelose" itself is a direct reference to its origin from the Hamamelis plant.

Historical Significance in Carbohydrate Chemistry

The elucidation of the structure of hamamelose occurred during a golden age of carbohydrate
chemistry, largely dominated by the pioneering work of Emil Fischer. While there is no direct
evidence of Fischer himself working on hamamelose, his groundbreaking research on the
structure and stereochemistry of sugars, for which he was awarded the Nobel Prize in
Chemistry in 1902, provided the essential theoretical and experimental framework for
understanding such complex monosaccharides.

Fischer's work on establishing the configuration of glucose and other sugars, his development
of the Fischer projection, and his methods for synthesizing and degrading sugars were
instrumental for other chemists to tackle the challenge of branched-chain sugars like
hamamelose. The Kiliani-Fischer synthesis, a method for elongating the carbon chain of an
aldose, was a critical tool in the arsenal of carbohydrate chemists and conceptually important
for understanding the relationships between different sugars.

The confirmation of hamamelose's structure as 2-C-hydroxymethyl-D-ribose was a significant
step in expanding the known diversity of monosaccharides beyond the linear aldoses and
ketoses that were the primary focus of early research. It highlighted the existence of naturally
occurring branched-chain sugars and spurred further investigation into their biosynthesis and
biological roles.

Physicochemical Properties

A summary of the key physicochemical properties of D-hamamelose is presented in the table
below.
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Property Value Reference
Molecular Formula C6H1206 [1]
Molecular Weight 180.16 g/mol [1]

(?R,3R,4R)-2,3,4,5-
IUPAC Name tetrahydroxy-2- [1]
(hydroxymethyl)pentanal

CAS Number 4573-78-8 [1]
Appearance White solid [2]
Solubility Soluble in water General knowledge

Experimental Protocols
Extraction of Hamamelitannin from Hamamelis
virginiana Bark (Historical Context)

This protocol is a generalized representation of early methods for the extraction of tannins from
plant material.

Objective: To extract crude hamamelitannin from the bark of Hamamelis virginiana.
Materials:

» Dried and powdered bark of Hamamelis virginiana

e Water

o Ethanol

» Lead acetate solution

o Hydrogen sulfide gas

 Filter paper and funnel
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o Evaporation apparatus (e.g., water bath)
Procedure:
o Extraction: The powdered bark is repeatedly extracted with hot water to dissolve the tannins.

o Precipitation of Impurities: The aqueous extract is treated with a solution of lead acetate.
This precipitates various impurities, including gums and resins, as well as forming a lead salt
of the tannin.

« Filtration: The precipitate is collected by filtration.

o Decomposition of the Lead Salt: The collected precipitate is suspended in water, and
hydrogen sulfide gas is passed through the suspension. This decomposes the lead tannate,
precipitating lead sulfide and releasing the free tannin into the solution.

 Removal of Lead Sulfide: The lead sulfide is removed by filtration.

o Concentration: The filtrate, containing the crude hamamelitannin, is concentrated by
evaporation under reduced pressure to yield a solid residue.

Hydrolysis of Hamamelitannin to Yield Hamamelose

Objective: To hydrolyze hamamelitannin to release its constituent sugar, hamamelose.
Materials:

e Crude or purified hamamelitannin

e Dilute sulfuric acid (e.g., 2-5%)

e Barium carbonate

e Ethanol

« Filter paper and funnel

e Reflux apparatus
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Procedure:

e Acid Hydrolysis: The hamamelitannin is dissolved in dilute sulfuric acid and heated under
reflux for several hours. This process cleaves the ester linkages between hamamelose and
gallic acid.

» Neutralization: After cooling, the excess sulfuric acid is neutralized by the careful addition of
barium carbonate. This precipitates barium sulfate.

« Filtration: The barium sulfate precipitate is removed by filtration.

« Concentration and Crystallization: The filtrate, containing hamamelose and gallic acid, is
concentrated. Upon cooling and the addition of ethanol, the less soluble gallic acid will
crystallize out and can be removed by filtration. The remaining solution containing
hamamelose can be further purified by recrystallization.

o-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of hamamelose on a-glucosidase activity.

Materials:

a-Glucosidase from Saccharomyces cerevisiae

e p-Nitrophenyl-a-D-glucopyranoside (pNPG) as substrate

o Hamamelose (test compound)

o Acarbose (positive control)

e Phosphate buffer (pH 6.8)

e Sodium carbonate (Na2CQO3) solution

e 96-well microplate

» Microplate reader

Procedure:
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o Preparation of Solutions: Prepare stock solutions of a-glucosidase, pNPG, hamamelose,
and acarbose in phosphate buffer.

o Assay Setup: In a 96-well plate, add 50 pL of phosphate buffer, 10 uL of hamamelose
solution at various concentrations, and 20 pL of a-glucosidase solution. A control well should
contain buffer instead of the test compound.

e Pre-incubation: Incubate the plate at 37°C for 10 minutes.

« Initiation of Reaction: Add 20 pL of pNPG solution to each well to start the reaction.
 Incubation: Incubate the plate at 37°C for 20 minutes.

o Termination of Reaction: Stop the reaction by adding 50 pL of 0.1 M Na2CQO3 solution.

o Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a
microplate reader.

o Calculation: The percentage inhibition is calculated using the following formula: % Inhibition
= [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100 The IC50
value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be
determined by plotting the percentage inhibition against the logarithm of the inhibitor
concentration.

Biological Activity and Drug Development Potential

While much of the research on the biological effects of witch hazel has focused on the tannin
components, hamamelose itself has been investigated for its biological activities. Of particular
interest is its potential role in carbohydrate metabolism.

Enzyme Inhibition

Studies have shown that hamamelitannin, the galloylated derivative of hamamelose, is a
potent inhibitor of a-glucosidase.[3][4] This enzyme is involved in the digestion of
carbohydrates, and its inhibition can help to control postprandial blood glucose levels. While
the inhibitory activity is primarily attributed to the galloyl moieties, the hamamelose core is
essential for the molecule's overall structure and interaction with the enzyme's active site.
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Further research is needed to quantify the direct inhibitory effects of hamamelose on various
glycosidases.

Table of Hamamelitannin Inhibition Data

Enzyme Organism IC50 / Ki Reference
0-Glucosidase Sacchéromyces Ki: 25.79 nM [3]
cerevisiae
Acetylcholinesterase - Ki: 7.40 nM [3]
Butyrylcholinesterase - Ki: 1.99 nM [3]
Carbonic Anhydrase | Human Ki: 10.18 nM [3]
Carbonic Anhydrase I Human Ki: 18.26 nM [3]
Cell-Based Assays

Cell-based assays are crucial for understanding the effects of compounds like hamamelose on
cellular processes. For instance, assays measuring glucose uptake in cell lines such as 3T3-L1
adipocytes or C2C12 myotubes can provide insights into its potential role in modulating
glucose metabolism.

Experimental Workflow for a Cell-Based Glucose Uptake Assay

Cell Culture and Treatment Glucose Uptake Measurement

Seed Cells |—>| Differentiate Cells |—> Serum Starve |—> Treat with Hamamelose |—>| Add Fluorescent Glucose Analog |—> Wash Cells |—>

—>|

Incubate Measure Fluorescence

- Several Steps Grignard Reaction Intermediate 2 Crossed Aldol Reaction »| Intermediate 3 Oxidative Cleavage
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [An In-depth Technical Guide to Hamamelose: Discovery
and Historical Significance]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1210370#discovery-and-historical-significance-of-
hamamelose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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